3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide
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Overview
Description
3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O2 It is characterized by a pyrrolidine ring substituted with a benzyloxy methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with benzyl chloroformate to form the benzyloxy methyl pyrrolidine intermediate. This intermediate is then reacted with an appropriate amine to introduce the carboxamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacologically active agent.
Mechanism of Action
The mechanism of action of 3-[(benzyloxy)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Benzyloxy)methyl]pyrrolidine-2-carboxamide
- 3-[(Benzyloxy)methyl]pyrrolidine-1-sulfonamide
- 3-[(Benzyloxy)methyl]pyrrolidine-1-phosphamide
Uniqueness
3-[(Benzyloxy)methyl]pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the carboxamide group provides opportunities for hydrogen bonding, which can be crucial for binding to biological targets.
Properties
CAS No. |
1854176-96-7 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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